N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-methoxyphenyl)guanidine

Descripción general

Descripción

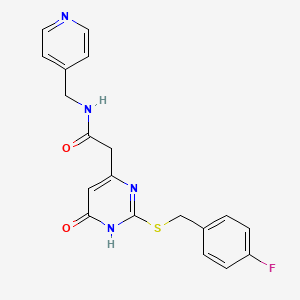

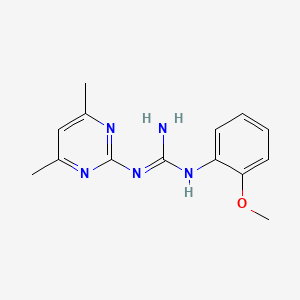

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-methoxyphenyl)guanidine (DMPG) is a small organic molecule that has been used in scientific research for a variety of applications. It has been used as a tool for studying protein-ligand interactions, as a reagent for the synthesis of other compounds, and as a scaffold for the design of new compounds. DMPG has a wide range of biochemical and physiological effects and can be used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Properties

Antifungal Effects

Derivatives of dimethylpyrimidin, closely related to the query compound, have been synthesized and demonstrated notable antifungal activities against types of fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds as antifungal agents, highlighting their biological activity and the possibility of developing new antifungal therapies (Jafar et al., 2017).

Antibacterial Effects

Synthesized pyrimidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This demonstrates the broad-spectrum antibacterial potential of these compounds, offering insights into their use in combating bacterial infections (Khan et al., 2015).

Synthetic and Chemical Reactivity

Synthesis of Derivatives

Research has focused on synthesizing derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of compounds similar to the query molecule. These syntheses involve reactions with α-bromoacetophenone and ethyl bromoacetate, resulting in compounds with potential for further pharmacological exploration (Shestakov et al., 2011).

Chemical Reactivity and Biological Evaluation

Novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group were synthesized and evaluated for their fungicidal and plant growth-regulating activities. This research highlights the versatility of pyrimidine derivatives in agricultural applications, providing a foundation for developing new agrochemicals (Xu et al., 2010).

Potential Antiangiogenic Properties

Antiangiogenic Activity

A study focused on synthetic compounds derived from dimethylpyrimidin as antiangiogenic agents. Docking studies showed significant binding energy affinities with VEGFR-2 kinase, a key target in antiangiogenic therapy. This suggests the potential of these compounds in cancer treatment by inhibiting angiogenesis (Jafar & Hussein, 2021).

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLHKMPASGGCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326297 | |

| Record name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine | |

CAS RN |

304868-09-5 | |

| Record name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)

![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)

![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)

![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)